![molecular formula C24H17FN2O4 B2900454 N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114835-59-4](/img/structure/B2900454.png)
N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, also known as BDF-631, is a novel compound with potential therapeutic properties. It is a synthetic molecule that belongs to the family of benzodioxole compounds, which have been found to exhibit a wide range of biological activities. BDF-631 has gained attention in recent years due to its potential use in scientific research and drug development.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is not fully understood, but it is believed to act through multiple pathways. N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been found to inhibit the activity of enzymes involved in cancer cell growth and induce cell cycle arrest. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been found to have several biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been shown to decrease the expression of proteins involved in cell proliferation and increase the expression of proteins involved in apoptosis. In the brain, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been found to increase the levels of neurotransmitters, such as dopamine and serotonin, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has several advantages for lab experiments, including its synthetic nature, stability, and availability. However, one of the limitations of N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide. One potential direction is to further investigate its potential as a therapeutic agent in cancer treatment. Another direction is to explore its neuroprotective properties and potential use in the treatment of neurodegenerative diseases. Additionally, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide can be used as a lead compound for the development of new drugs with improved properties.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide involves several steps, including the reaction of 6-fluoro-2-phenylquinoline-4-carboxylic acid with 3,4-methylenedioxybenzaldehyde, followed by reduction and acetylation. The final product is obtained through a coupling reaction with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been studied for its potential use in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been shown to have neuroprotective properties and improve cognitive function. In drug discovery, N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4/c25-16-6-8-19-18(10-16)22(12-20(27-19)15-4-2-1-3-5-15)29-13-24(28)26-17-7-9-21-23(11-17)31-14-30-21/h1-12H,13-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXHUHDRRAMGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC(=NC4=C3C=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.